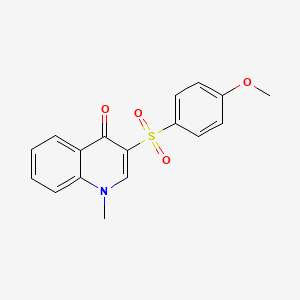

3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one, also known as PD 98059, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been widely used in scientific research to investigate the role of MAPK signaling in various cellular processes.

科学的研究の応用

Synthesis and Spectroscopic Studies

A study describes the synthesis of analogues related to Zinquin ester, a fluorophore specific for Zn(II), indicating the compound's potential application in fluorescence-based zinc detection. The research highlights the synthesis of various methoxy isomers and their interaction with Zn(II), showcasing a bathochromic shift in UV/visible spectra upon addition of Zn(II), with one isomer forming a significantly more fluorescent complex than Zinquin ester itself (Kimber et al., 2003).

Lewis Acid-Promoted Reactions

Another research application demonstrates the BF(3).OEt(2)-promoted reactions of a similar compound with (E)-propenylbenzenes, leading to products of remarkable complexity through a process involving tandem cycloaddition, indicating its utility in complex organic synthesis (Engler & Scheibe, 1998).

Catalytic Reductions

The catalytic reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of a ruthenium catalyst is another significant application. This process includes the reduction of various nitroarenes to aminoarenes, demonstrating the compound's role in the hydrogenation of heterocyclic compounds (Watanabe et al., 1984).

Formation of Fluorescent Complexes

Research on the formation of fluorescent complexes with Zn(II) highlights the compound's potential in developing new fluorescent markers for biochemical applications. The study's findings suggest that these compounds could be explored further for applications in bioimaging or as sensors for metal ions in biological systems (Kimber et al., 2003).

Anticancer Agent Synthesis

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents is another crucial application. These derivatives exhibit potent cytotoxicity against various cancer cell lines, underscoring the compound's relevance in medicinal chemistry and drug discovery (Redda et al., 2010).

Safety And Hazards

将来の方向性

The future directions for the study of “3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one” could involve further investigation into its synthesis, properties, and potential applications. Given the importance of benzenesulfonyl chlorides in organic synthesis, it would be interesting to explore the reactivity and potential uses of this compound .

特性

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-18-11-16(17(19)14-5-3-4-6-15(14)18)23(20,21)13-9-7-12(22-2)8-10-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGGPYOJADEBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)

![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)

![tert-Butyl 5'-hydroxy-2'-(methylthio)-6'-oxo-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2475821.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)

![7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B2475828.png)